molecular formula C5H6BrF2N3 B10909341 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine

Cat. No.: B10909341
M. Wt: 226.02 g/mol
InChI Key: PMBBXADYURFZMZ-UHFFFAOYSA-N
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Description

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is a heterocyclic compound that contains a pyrazole ring substituted with bromine and a difluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine typically involves the reaction of 3-bromo-1H-pyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, and the product is purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction Reactions: Reduction can lead to the removal of the bromine atom or the reduction of the pyrazole ring.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyrazoles, while oxidation and reduction reactions can produce oxides or reduced derivatives, respectively.

Scientific Research Applications

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and nanomaterials.

    Biological Research: It serves as a probe or ligand in biological studies to investigate enzyme mechanisms or protein interactions.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The bromine atom can participate in halogen bonding, further stabilizing the interaction. These interactions can modulate the activity of the target proteins, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine is unique due to the combination of the bromine, difluoroethyl, and amine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H6BrF2N3

Molecular Weight

226.02 g/mol

IUPAC Name

3-bromo-1-(2,2-difluoroethyl)pyrazol-4-amine

InChI

InChI=1S/C5H6BrF2N3/c6-5-3(9)1-11(10-5)2-4(7)8/h1,4H,2,9H2

InChI Key

PMBBXADYURFZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NN1CC(F)F)Br)N

Origin of Product

United States

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